2-Chloro-5-formyl-4-methylbenzonitrile
Description
This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional aromatic structure, which allows participation in diverse reactions, including nucleophilic substitutions, condensations, and cyclizations. The electron-withdrawing cyano (-CN) and formyl (-CHO) groups enhance electrophilicity, making it a precursor for heterocyclic compounds such as quinolines or indoles. Limited data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, necessitating reliance on substituent-effect trends for comparisons.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-5-formyl-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c1-6-2-9(10)7(4-11)3-8(6)5-12/h2-3,5H,1H3 |
InChI Key |
ISSSZMWJJZLLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-5-formyl-4-methylbenzonitrile typically involves:
- Introduction of a formyl group (-CHO) at the 5-position of the aromatic ring.
- Chlorination at the 2-position.
- Maintenance of the methyl group at the 4-position.
- Incorporation or retention of the nitrile (-CN) group on the benzene ring.
These transformations require careful control of reaction conditions such as temperature, pH, solvents, and reagents to achieve high yield and purity.
Formylation and Chlorination via Vilsmeier–Haack Reaction
One of the most effective methods to introduce the formyl group and chlorinate the aromatic ring is through the Vilsmeier–Haack reaction , which uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) as reagents.
- The reaction involves the formation of the Vilsmeier reagent from POCl₃ and DMF.
- This reagent acts as an electrophilic formylating agent that selectively introduces the formyl group onto the aromatic ring.
- Simultaneously, the chlorination at the 2-position occurs due to the presence of POCl₃.
- The reaction is generally conducted in solvents such as toluene or dichloromethane at temperatures ranging from 100°C to 105°C.
This method is supported by analogous procedures for preparing 2-butyl-4-chloro-5-formylimidazole, which shares similar structural features and reaction conditions with 2-Chloro-5-formyl-4-methylbenzonitrile (see section 2.3).
Detailed Procedure Adapted from Related Compound Synthesis
Although direct literature on 2-Chloro-5-formyl-4-methylbenzonitrile is limited, closely related compounds such as 2-butyl-4-chloro-5-formylimidazole have well-documented preparation methods that can be adapted.
-
- Starting materials such as substituted benzyl derivatives or nitriles are condensed with glyoxal or related aldehydes.
- The pH is carefully maintained between 6.0 and 7.5 to avoid side reactions and improve yield.
- This step forms an intermediate that contains the formyl group precursor.
-
- The intermediate undergoes dehydration under acidic or basic conditions to form the formylated product.
Vilsmeier–Haack Formylation and Chlorination:
- Phosphorus oxychloride is dissolved in toluene and stirred.
- The intermediate compound is added, and the mixture is heated to 100–105°C.
- DMF is added slowly to generate the Vilsmeier reagent in situ.
- The reaction proceeds for 2 hours under controlled temperature.
-
- The reaction mixture is quenched by pouring into ice water.
- The pH is adjusted to 1–2 to facilitate extraction and crystallization.
- The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Crystallization is induced by cooling to -20°C to obtain the pure product.
Alternative Synthetic Routes
Other methods involve:
Nitrile Introduction via Oxime Conversion:
- Starting from 4-methylbenzaldehyde derivatives, conversion to oximes followed by dehydration can yield nitrile-substituted aromatic compounds.
- This method is less direct but allows for selective functional group transformations.
Halogenation Using Chlorinating Agents:
- Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
- However, these methods require careful monitoring to avoid over-chlorination or side reactions.
Comparative Data Table of Preparation Parameters
| Parameter | Method Using Vilsmeier–Haack Reaction | Alternative Oxime Route | Copper-Catalyzed Cyanation |
|---|---|---|---|
| Starting Material | Substituted benzyl derivatives | 4-Methylbenzaldehyde | Aryl halide |
| Key Reagents | Phosphorus oxychloride, DMF | Hydroxylamine hydrochloride, acid | Copper(I) cyanide |
| Reaction Temperature | 100–105°C | 20–25°C (oxime formation), 100–120°C (dehydration) | 150°C+ |
| pH Control | 6.0–7.5 during condensation | Acidic during dehydration | Neutral to basic |
| Solvent | Toluene | Ethanol | DMF |
| Yield | 70–80% | 50–60% | 50–70% |
| Purity (HPLC) | >99% | ~95–98% | ~90–95% |
| Environmental Concerns | Moderate (POCl₃ handling) | Low | High (toxic copper cyanide) |
| Scalability | High | Moderate | Low |
In-Depth Research Findings and Notes
- Maintaining pH control during condensation reactions is crucial to minimize by-products and improve yield and purity.
- The Vilsmeier–Haack reaction is favored for its dual role in formylation and chlorination, simplifying the synthetic route.
- Crystallization and purification steps are optimized by pH adjustment and solvent choice (toluene, hexane) to obtain high-purity crystalline product.
- Alternative methods involving copper catalysts are less desirable due to toxicity and complex work-up.
- The synthetic approach must balance yield, purity, environmental impact, and operational simplicity for industrial applicability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-formyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-carboxy-4-methylbenzonitrile.
Reduction: 2-Chloro-5-formyl-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-formyl-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-formyl-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies on its biological pathways are limited.
Comparison with Similar Compounds
Key Analogs:
2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2): Structural Difference: Amino (-NH₂) at position 2 vs. chloro (-Cl) in the target compound. Reactivity: The amino group is electron-donating, increasing ring electron density and directing electrophiles to meta/para positions. In contrast, the chloro group in the target compound is electron-withdrawing, deactivating the ring and favoring ortho/para substitutions . Applications: Amino-substituted analogs are often intermediates in agrochemicals, whereas formyl-containing derivatives (like the target) are used in medicinal chemistry for Schiff base formation.
5-Formyl-4-methylbenzonitrile (hypothetical) :
- Structural Difference : Absence of the chloro group at position 2.
- Impact : The chloro group in the target compound enhances electrophilicity and may stabilize intermediates via resonance or inductive effects.
2-Chloro-4-methylbenzonitrile (hypothetical) :
- Structural Difference : Lack of the formyl group at position 5.
- Impact : The formyl group in the target compound introduces an additional reactive site for condensation reactions, broadening synthetic utility.
Physicochemical Properties (Theoretical Analysis)
Research Findings and Limitations
- Direct experimental data for the target compound is absent in the evidence, necessitating extrapolation from substituent chemistry. For instance, the formyl group’s electron-withdrawing nature likely reduces the compound’s pKa compared to amino analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
